molecular formula C7H9ClN2O3S B1433019 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride CAS No. 1384429-72-4

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride

Cat. No. B1433019
M. Wt: 236.68 g/mol
InChI Key: WDJLDFNNGJYMJP-UHFFFAOYSA-N
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Description

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O3S and its molecular weight is 236.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Substituent Directed Regioselective Synthesis : This compound has been used in innovative synthesis methods. For instance, Pratap et al. (2007) demonstrated a nucleophile-induced ring transformation technique to create aryl-tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids, starting from similar compounds (Pratap et al., 2007).

  • Lipase-Catalyzed Kinetic Resolution : Andzans et al. (2013) prepared more lipophilic derivatives of this compound, using it for the enantioselective, lipase-catalyzed kinetic resolution. This process achieved high enantiomeric excess in the target products (Andzans et al., 2013).

  • Antimicrobial Applications : A study by Shastri and Post (2019) involved synthesizing derivatives of this compound and screening them for antimicrobial activity. They reported significant antibacterial and promising antifungal activities (Shastri & Post, 2019).

Structural Characterization and Crystallography

  • Structural Insights as Potential Enzyme Inhibitors : Al-Wahaibi et al. (2021) conducted a structural characterization of similar dihydropyrimidine derivatives. They performed an X-ray diffraction analysis and molecular docking simulations to assess their inhibitory potential against the human dihydrofolate reductase enzyme (Al-Wahaibi et al., 2021).

  • Crystallographic Analysis : In another study by El-Emam et al. (2012), the crystal structure of a closely related compound was determined, revealing hydrogen-bonded molecular arrangements (El-Emam et al., 2012).

Biological Activities and Therapeutic Potential

  • Antifilarial Agents : Singh et al. (2008) synthesized a series of derivatives and evaluated them for antifilarial activity. One of their compounds showed promising results against the human lymphatic filarial parasite Brugia malayi (Singh et al., 2008).

  • Antihypertensive Activity : Rana, Kaur, and Kumar (2004) undertook the synthesis of related compounds and tested them for antihypertensive activity, providing new insights into the structure-activity relationship of these molecules (Rana, Kaur, & Kumar, 2004).

properties

IUPAC Name

6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S.ClH/c1-3-4(6(10)11)5(13-2)9-7(12)8-3;/h1-2H3,(H,10,11)(H,8,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJLDFNNGJYMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)SC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride

CAS RN

1384429-72-4
Record name 5-Pyrimidinecarboxylic acid, 1,2-dihydro-4-methyl-6-(methylthio)-2-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride
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6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride
Reactant of Route 3
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride
Reactant of Route 4
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride
Reactant of Route 5
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride
Reactant of Route 6
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride

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